1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-
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Overview
Description
1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- is an organic compound with a complex structure that includes a cyclohexanedione core substituted with a nitrophenyl methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the cyclohexanedione and the nitrophenyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often require a strong nucleophile and a polar aprotic solvent.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A simpler analog without the nitrophenyl group.
2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): A structurally related compound with additional hydroxyl groups.
Uniqueness
1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- is unique due to the presence of both the cyclohexanedione core and the nitrophenyl methylene group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
288155-33-9 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
5,5-dimethyl-2-[(4-nitrophenyl)methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H15NO4/c1-15(2)8-13(17)12(14(18)9-15)7-10-3-5-11(6-4-10)16(19)20/h3-7H,8-9H2,1-2H3 |
InChI Key |
BOXFKQNPDYIMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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